N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, also known as niclosamide, is a synthetic organic compound that belongs to the class of salicylanilides. [] It is a yellow, crystalline powder with a melting point of 229-230°C. [] While recognized for its anthelmintic properties, niclosamide has emerged as a promising lead compound for developing novel therapeutics against various viral infections. [, ]
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide can be classified under the following categories:
The synthesis of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide typically involves the following steps:
The molecular structure of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide can be described as follows:
The structural integrity can be confirmed through various spectroscopic methods such as:
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide can participate in several chemical reactions:
Reagents used include:
These reactions can yield various derivatives, including:
The mechanism of action of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide is primarily related to its biological activity:
The physical and chemical properties of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide include:
The compound's stability and reactivity are influenced by its functional groups, which can participate in hydrogen bonding and other intermolecular interactions .
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide has diverse applications across several fields:
The chemical scaffold of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide emerged from systematic optimization of the anthelmintic drug niclosamide (FDA-approved for tapeworm infections). Niclosamide’s core structure consists of a salicylamide ring (5-chloro-2-hydroxybenzoic acid) linked to a chloro-nitroaniline moiety. While niclosamide demonstrated broad-spectrum antiviral activity, its clinical utility was limited by high cytotoxicity, poor systemic absorption, and metabolic instability [2] [5]. Researchers addressed these limitations through strategic structural modifications:
Table 1: Key Structural Modifications and Impact on Activity
Compound | R-Group | Antiviral Target | Key Biological Improvement |
---|---|---|---|
Niclosamide | -NO₂ | Broad-spectrum | Lead compound; High cytotoxicity |
Derivative 9 | -NH₂ | None | Inactive; Synthetic intermediate |
Derivative 15 | -NH-C(CH₃)C₆H₁₁ | HAdV, RSV | IC₅₀ = 0.27 µM (HAdV); SI > 580 |
Derivative 22 | -NH-C₅H₉ | RSV | Suppresses RSV-induced NF-κB phosphorylation |
Derivative 43 | -NH-CH₂-C₆H₅ | HAdV | Targets HAdV DNA replication (SI > 100) |
This evolution yielded analogues with up to >100-fold improved selectivity indexes (SI) compared to niclosamide, primarily by decoupling antiviral activity from cellular toxicity [1] [5].
Optimization efforts focused on enhancing potency, selectivity, and metabolic stability through structure-activity relationship (SAR) studies:
Table 2: SAR Summary of Key Analogues Against RSV
Compound | R-Group | Virus Titer Log Reduction (10 µM) | CC₅₀ (µM) |
---|---|---|---|
Niclosamide | -NO₂ | 1.47 ± 0.04 | ~24% death at 10 µM |
11 | -NH-n-C₃H₇ | 1.82 ± 0.10 | 69.7 ± 0.9 |
12 | -NH-i-C₃H₇ | 1.88 ± 0.43 | 82.7 ± 1.6 |
15 | -NH-C(CH₃)C₆H₁₁ | 1.82 ± 0.14 | 86.5 ± 3.7 |
22 | -NH-c-C₅H₉ | >1.5 (Estimated) | >50 (Estimated) |
28 | -Morpholine | >1.5 (Estimated) | >50 (Estimated) |
These SAR insights guided the selection of lead candidates 15, 22, 43, and 47 for mechanistic studies [2] [3] [5].
Preclinical studies established efficacy against two major viral pathogens with unmet therapeutic needs:
Mechanism: Early candidates 6 and 43 specifically inhibited HAdV DNA replication, while 46 and 47 targeted post-replication steps (virion assembly/release) [1] [6].
Respiratory Syncytial Virus (RSV):
Table 3: Preclinical Milestones for Lead Compounds
Virus | Lead Compound | Key Preclinical Finding | Significance |
---|---|---|---|
HAdV | 15 | IC₅₀ = 0.27 µM; CC₅₀ = 156.8 µM; MTD = 150 mg/kg (hamster) | High potency, low acute toxicity |
HAdV | 6, 43 | Inhibition of HAdV DNA replication | Early-stage mechanism |
HAdV | 46, 47 | Inhibition of virion assembly/release | Late-stage mechanism |
RSV | 15, 22 | >1.8 log virus titer reduction; Suppression of IRF3/NF-κB phosphorylation | Dual antiviral/anti-inflammatory |
RSV | 22 | Inhibition of p65 Ser276 phosphorylation (late phase) | Unique anti-inflammatory mechanism |
These milestones highlight the scaffold's versatility, generating distinct leads against DNA (HAdV) and RNA (RSV) viruses through tailored modifications. The dual antiviral/anti-inflammatory action against RSV is particularly promising for mitigating immunopathology [1] [2] [3].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: